

p-Tolyl phenylacetate potential as a building block in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl phenylacetate*

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p-Tolyl Phenylacetate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl phenylacetate is an aromatic ester that serves as a valuable and versatile building block in the field of organic synthesis. Characterized by a phenylacetyl group attached to a p-cresol moiety, its reactivity and structural features make it a key intermediate in the synthesis of a variety of more complex molecules. While widely recognized for its application in the fragrance and flavor industries, its potential extends to the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals.^{[1][2]} This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **p-tolyl phenylacetate** as a foundational component in modern organic chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of **p-tolyl phenylacetate** are summarized below, providing essential data for its use in synthetic applications.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₁₄ O ₂	[3]
Molecular Weight	226.27 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	74-76 °C	[4]
Boiling Point	148 °C at 1.5 mmHg	[4]
CAS Number	101-94-0	[5]

Spectroscopic Data

The following tables provide a detailed analysis of the spectroscopic data for **p-tolyl phenylacetate**, crucial for its identification and characterization.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.38 - 7.30	m	5H (Phenyl-H)
7.15	d	2H (Aryl-H ortho to -CH ₃)
6.92	d	2H (Aryl-H ortho to -O)
3.85	s	2H (-CH ₂ -)
2.33	s	3H (-CH ₃)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
170.0	C=O (Ester)
148.6	C-O (Aromatic)
135.3	C-CH ₃ (Aromatic)
133.6	C (Aromatic, Phenyl)
129.8	CH (Aromatic)
129.3	CH (Aromatic)
128.7	CH (Aromatic)
127.2	CH (Aromatic)
121.1	CH (Aromatic)
40.8	-CH ₂ -
20.7	-CH ₃

Key IR and Mass Spectrometry Data

Spectroscopic Method	Key Peaks/Fragments	Interpretation	Reference(s)
FTIR (KBr)	$\sim 1742\text{ cm}^{-1}$	C=O ester stretch	[6]
	$\sim 1200\text{ cm}^{-1}$	C-O ester stretch	[7]
Mass Spectrometry (EI)	m/z 118	$[\text{C}_8\text{H}_8\text{O}]^+$ (Phenylacetyl cation)	[3]
m/z 91	$[\text{C}_7\text{H}_7]^+$ (Tropylium cation)	[3]	
m/z 108	$[\text{C}_7\text{H}_8\text{O}]^+$ (p-Cresol radical cation)	[3]	

Synthesis of p-Tolyl Phenylacetate

The most common method for synthesizing **p-tolyl phenylacetate** is through the esterification of p-cresol with phenylacetic acid. This can be achieved using various catalytic methods.

Experimental Protocol: Esterification of p-Cresol with Phenylacetic Acid

This protocol is adapted from a procedure utilizing a metal cation-exchanged montmorillonite nanoclay catalyst.

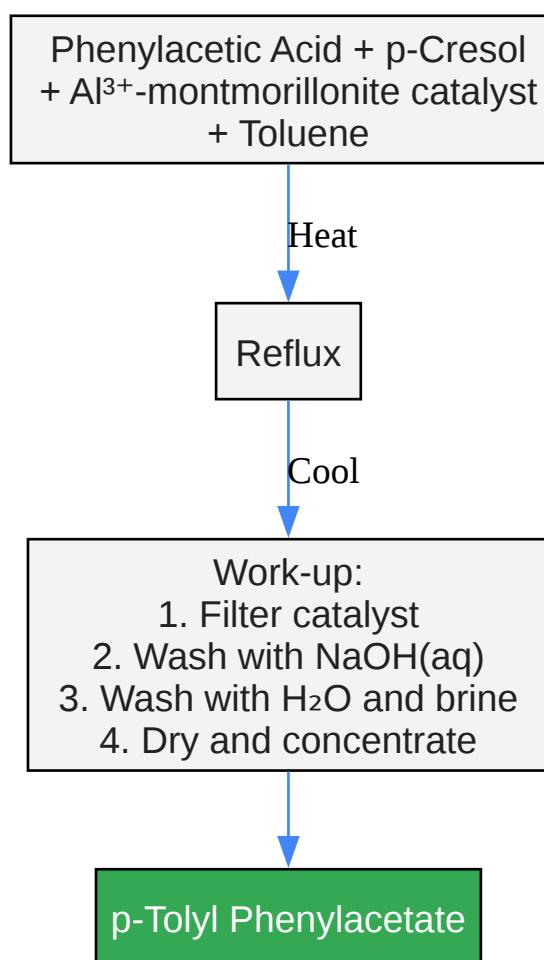
Materials:

- Phenylacetic acid
- p-Cresol
- Al^{3+} -montmorillonite nanoclay catalyst
- Toluene
- 5% Sodium hydroxide solution
- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (25 mmol), p-cresol (50 mmol), and the Al^{3+} -montmorillonite nanoclay catalyst (0.5 g).
- Add 30 mL of toluene as the solvent.
- Heat the mixture to reflux and maintain for the desired reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Filter the reaction mixture to remove the catalyst and wash the catalyst with a small amount of toluene.
- Transfer the filtrate to a separatory funnel and wash with 5% sodium hydroxide solution to remove any unreacted phenylacetic acid and p-cresol.
- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **p-tolyl phenylacetate**.
- The product can be further purified by recrystallization or column chromatography.



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Synthesis of **p-Tolyl Phenylacetate** Workflow

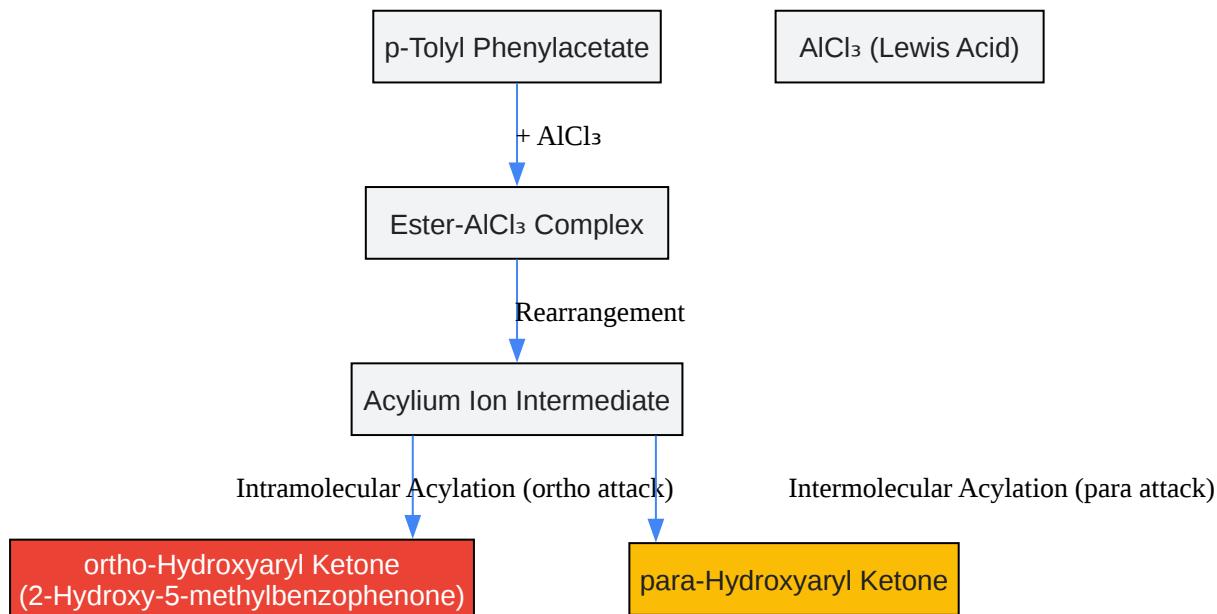
Applications in Organic Synthesis

p-Tolyl phenylacetate is a key precursor for the synthesis of various organic compounds, most notably through the Fries rearrangement.

The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.^[8] This reaction is a powerful tool for the synthesis of substituted phenolic ketones, which are important intermediates in the pharmaceutical industry.^[9]

Mechanism: The reaction proceeds through the formation of a complex between the ester and the Lewis acid (e.g., AlCl_3), which then generates an acylium ion. This electrophile then attacks the aromatic ring of the cresol moiety, primarily at the ortho and para positions. The regioselectivity of the reaction is influenced by factors such as temperature and solvent.^{[8][10]}



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Fries Rearrangement of **p**-Tolyl Phenylacetate

Experimental Protocol: Fries Rearrangement to 2-Hydroxy-5-methylbenzophenone

This protocol describes the synthesis of 2-hydroxy-5-methylbenzophenone, a UV absorber, via a process analogous to the Fries rearrangement of **p**-tolyl phenylacetate.

Materials:

- **p**-Tolyl phenylacetate (or in situ generated from p-cresol and benzoyl chloride)
- Aluminum trichloride (AlCl_3)
- Chlorobenzene (solvent)
- Ice water
- Magnesium sulfate

Procedure:

- To a solution of the starting ester in chlorobenzene, slowly add aluminum trichloride (1 equivalent) in portions at room temperature, controlling any exotherm.
- Heat the reaction mixture to 130 °C and stir for approximately 10 hours, or until the evolution of HCl gas ceases.
- Cool the reaction mixture to 60 °C and then carefully pour it onto ice water with stirring.
- Separate the organic and aqueous phases. Extract the aqueous phase twice with chlorobenzene.
- Combine the organic phases and dry over magnesium sulfate.
- Remove the solvent by evaporation under reduced pressure to obtain the crude 2-hydroxy-5-methylbenzophenone.^[1]
- The product can be further purified by recrystallization or column chromatography.

Application as a Building Block in Drug Development

While **p-tolyl phenylacetate** is widely cited as a valuable intermediate in organic synthesis, publicly available literature detailing its direct, multi-step use to synthesize specific, named pharmaceutical agents is limited.[2] However, its role as a precursor to hydroxyaryl ketones via the Fries rearrangement is of significant importance. These ketones are key structural motifs in a variety of bioactive molecules and serve as starting materials for more complex drug syntheses. The phenylacetic acid moiety itself is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the potential for **p-tolyl phenylacetate** to be used in the synthesis of novel derivatives.

Other Industrial Applications

- **Fragrance and Flavor:** **p-Tolyl phenylacetate** is used in various fragrance compositions for its floral and honey-like notes.[5]
- **Polymer Science:** It can be employed in the synthesis of specialty polymers, contributing to enhanced durability and performance in coatings and adhesives.[1]

Conclusion

p-Tolyl phenylacetate is a readily accessible and highly useful building block in organic synthesis. Its straightforward synthesis and the ability to undergo key transformations, such as the Fries rearrangement, make it a valuable precursor for a range of chemical structures. While its direct application in the synthesis of named pharmaceuticals is not extensively documented in readily available literature, its role in producing crucial intermediates highlights its importance for researchers and professionals in drug development and materials science. Further exploration of its reactivity is likely to uncover new and valuable synthetic applications.

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- To cite this document: BenchChem. [p-Tolyl phenylacetate potential as a building block in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089785#p-tolyl-phenylacetate-potential-as-a-building-block-in-organic-synthesis]

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